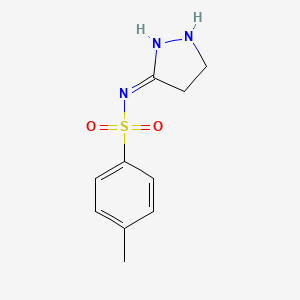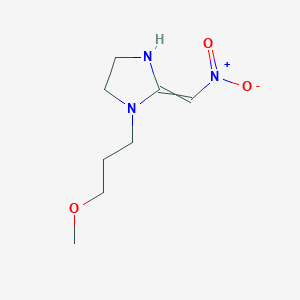
1-(3-Methoxypropyl)-2-(nitromethylidene)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)-2-(nitromethylidene)imidazolidine is a chemical compound that belongs to the class of imidazolidines This compound is characterized by the presence of a methoxypropyl group attached to the imidazolidine ring, along with a nitromethylidene group
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)-2-(nitromethylidene)imidazolidine typically involves the reaction of 3-methoxypropylamine with nitromethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidine ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3-Methoxypropyl)-2-(nitromethylidene)imidazolidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically imidazolidine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced imidazolidine derivatives.
Substitution: The nitromethylidene group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolidine derivatives.
Scientific Research Applications
1-(3-Methoxypropyl)-2-(nitromethylidene)imidazolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.
Industry: In industrial settings, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The methoxypropyl group may also play a role in determining the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(3-Methoxypropyl)-2-(nitromethylidene)imidazolidine can be compared with other similar compounds, such as:
1-(3-Methoxypropyl)-4-piperidinamine: This compound has a similar methoxypropyl group but differs in the presence of a piperidine ring instead of an imidazolidine ring. It is used in different applications, including as a pharmaceutical intermediate.
3-Methoxypropylamine: This simpler compound lacks the imidazolidine ring and nitromethylidene group. It is used as a building block in organic synthesis and has different chemical properties and reactivity.
Properties
CAS No. |
648880-39-1 |
|---|---|
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C8H15N3O3/c1-14-6-2-4-10-5-3-9-8(10)7-11(12)13/h7,9H,2-6H2,1H3 |
InChI Key |
GJARZTFLRVAIEM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCNC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


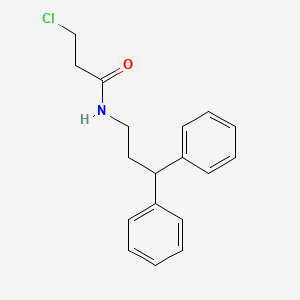
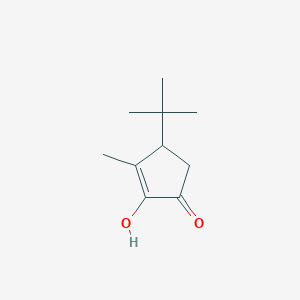

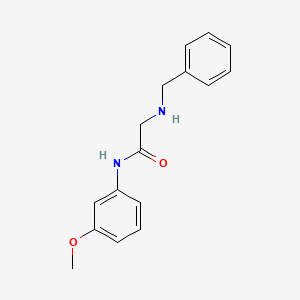
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)


![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
